molecular formula C13H14BrN3OS B2671031 4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine CAS No. 400083-95-6

4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine

Cat. No.: B2671031
CAS No.: 400083-95-6
M. Wt: 340.24
InChI Key: PGPGHSFLFMRQKQ-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine is a chemical compound offered for research and development purposes . It is a pyrimidine derivative, a class of heterocyclic compounds known for their broad utility in scientific research, particularly in the development of pharmaceuticals and agrochemicals . The molecular structure of this compound includes a bromophenyl group and a methoxy-substituted pyrimidine ring system . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-5-methoxy-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-17(2)13-15-8-11(18-3)12(16-13)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPGHSFLFMRQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)SC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidinamine Core: The pyrimidinamine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through nucleophilic substitution reactions, often using bromobenzene derivatives.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromophenyl derivative with thiol-containing compounds under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

4-[(4-Bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Findings References
4-[(4-Bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine (Target Compound) 4-(4-BrC₆H₄S), 5-OCH₃, 2-N(CH₃)₂ ~366.3 (calculated) Hypothesized moderate solubility in polar solvents due to methoxy and dimethylamino groups. N/A
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide 4-FC₆H₄, 5-CHO, 6-CH(CH₃)₂, 2-SO₂N(CH₃)₂ ~407.4 (calculated) Sulfonamide group enhances metabolic stability; fluorophenyl improves lipophilicity.
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol 4-BrC₆H₄, 6-NHSO₂NHCH₂CH₂CH₃, 4-OCH₂CH₂OH ~468.3 (reported) Hydroxyethoxy group increases water solubility; sulfamoylamino may enhance target binding.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-FC₆H₄, 5-CH₂NH(4-MeOC₆H₄), 6-CH₃, 2-C₆H₅ ~458.5 (calculated) Intramolecular hydrogen bonding stabilizes conformation; antimicrobial activity reported.

Key Comparisons

Substituent Effects on Solubility and Bioavailability The target compound’s methoxy and dimethylamino groups likely improve water solubility compared to fully lipophilic analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . However, the bromophenylthio group may reduce solubility relative to 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol, which contains a hydroxyethoxy chain . Sulfonamide-containing analogs (e.g., N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide) exhibit enhanced metabolic stability due to sulfonamide’s resistance to enzymatic degradation .

Conformational and Crystallographic Differences The target compound lacks documented crystallographic data. In contrast, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine forms intramolecular N–H⋯N hydrogen bonds, stabilizing a planar pyrimidine ring conformation . The absence of such bonds in the target may result in greater conformational flexibility.

Biological Activity

The compound 4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine , often referred to as a pyrimidine derivative, has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring, a bromophenyl group, and a methoxy substituent. The presence of the sulfonyl group enhances its solubility and bioactivity.

Molecular Formula

  • Molecular Formula : C13H14BrN3OS
  • Molecular Weight : 328.24 g/mol

Structural Features

  • Pyrimidine Ring : Essential for various biological activities.
  • Bromophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Methoxy Group : May enhance the compound's stability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. The antibacterial activity of similar compounds has been documented against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AS. aureus18
Compound BE. coli15
4-Bromophenyl Sulfanyl DerivativeBacillus subtilis20

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Activity

Compound NameEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase35
Compound BUrease40
4-Bromophenyl Sulfanyl DerivativeAChE30

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS tests. Preliminary results suggest moderate antioxidant activity, which may contribute to its overall pharmacological profile.

Table 3: Antioxidant Activity Results

Compound NameDPPH Scavenging Activity (%)
Standard (Ascorbic Acid)90
4-Bromophenyl Sulfanyl Derivative45

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted on the antibacterial efficacy of pyrimidine derivatives highlighted that the compound exhibited significant activity against both gram-positive and gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced antibacterial properties.
  • Enzyme Inhibition Research :
    Another study focused on the enzyme inhibition capabilities of similar compounds showed that modifications in the pyrimidine structure could lead to improved inhibition rates for AChE, suggesting that further optimization could yield more effective therapeutic agents.
  • Antioxidant Potential Assessment :
    Research evaluating the antioxidant potential concluded that while the compound demonstrated some activity, it was less effective than established antioxidants like ascorbic acid. This finding suggests that while it may have some protective effects against oxidative stress, it may not be sufficient for standalone therapeutic use.

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